N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
N-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety fused to an isoxazole ring, with a thiophene-containing acetamide side chain. The isoxazole core provides rigidity and hydrogen-bonding capacity, while the thiophene-acetamide group may enhance lipophilicity and target binding.
Properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-18(10-14-2-1-7-25-14)19-11-13-9-16(24-20-13)12-3-4-15-17(8-12)23-6-5-22-15/h1-4,7-9H,5-6,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKIFONTGXCHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing available data from various studies.
Chemical Structure and Properties
The compound features a complex structure combining isoxazole and thiophene moieties, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 337.37 g/mol.
Antiviral Activity
Recent studies have shown that isoxazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been reported to inhibit viruses such as the West Nile virus (WNV) and tick-borne encephalitis virus (TBEV). In particular, derivatives with specific substituents demonstrated EC50 values ranging from 1.3 to 2.0 μM against these viruses, indicating potent antiviral activity .
Antitumor Activity
Isoxazoles have also been associated with antitumor effects. The insertion of the isoxazole ring into various compounds has been linked to enhanced cytotoxicity against cancer cell lines. For example, studies have indicated that certain isoxazole derivatives can induce apoptosis in human cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The antimicrobial potential of isoxazole derivatives has been documented extensively. Compounds containing thiophene rings have shown activity against a range of bacterial strains, suggesting that this compound may possess similar properties due to its structural components .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many isoxazole derivatives act as enzyme inhibitors, affecting pathways involved in viral replication and cell proliferation.
- Receptor Modulation : Compounds like this one may modulate receptor activity involved in cell signaling pathways related to tumor growth and immune response.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Isoxazoles : A study highlighted the antiviral efficacy of various isoxazoline compounds against flaviviruses, demonstrating that structural modifications significantly impact potency .
- Antitumor Efficacy : Research on 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin)]isoxazole derivatives revealed promising results in inhibiting tumor cell growth in vitro .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide. For instance:
- Mechanism of Action : Compounds containing the isoxazole and thiophene moieties have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, they target thymidylate synthase (TS), an essential enzyme for DNA synthesis. Inhibitors of TS have shown IC50 values ranging from 0.47 to 1.4 µM, indicating potent anticancer activity against various cancer cell lines .
- Case Studies : A study on similar oxadiazole derivatives demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . This suggests that the compound may exhibit comparable efficacy.
Antimicrobial Properties
The presence of the thiophene ring in the compound is associated with various antimicrobial activities:
- Broad Spectrum Activity : Compounds featuring thiophene derivatives have been shown to possess antibacterial and antifungal properties. Research indicates that these compounds can inhibit the growth of various pathogens through mechanisms that disrupt cellular integrity and function .
Other Therapeutic Potentials
Beyond anticancer and antimicrobial applications, this compound may also show promise in other therapeutic areas:
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on core heterocycles and substituents:
Key Observations :
- Core Heterocycles: Replacing the isoxazole with thiazole (as in 17a) or triazole (as in ) alters electronic properties.
- Substituents : The thiophen-2-yl acetamide in the target compound contrasts with pyrazinyl-triazole-thioacetamide in . Thiophene’s electron-rich nature may improve π-π stacking in hydrophobic pockets compared to pyrazine’s nitrogen-rich aromatic system.
- Functional Groups : The acetamide linkage in the target compound vs. thioacetamide in affects solubility and metabolic stability. Thioacetamides are more lipophilic but prone to oxidation .
Structure-Activity Relationships (SAR)
- Benzodioxin Position : Substitution at the 6-position of benzodioxin (as in the target compound and 17a) is critical for target binding. Removal of this group in analogues reduces CDK9 inhibition by >50% .
- Heterocycle Impact : Thiazole-based 17a shows potent CDK9 inhibition (IC50: 0.8 µM), whereas isoxazole derivatives (like the target) may exhibit altered selectivity due to reduced π-acidity.
- Thiophene vs. Phenyl : Thiophene’s smaller size and higher electron density compared to phenyl (as in ) could enhance penetration into hydrophobic binding sites but reduce metabolic stability.
Physicochemical Properties (Hypothetical)
| Property | Target Compound | 17a | Compound 4.1 |
|---|---|---|---|
| logP (Predicted) | 3.2 | 2.8 | 4.1 |
| Solubility (µg/mL) | ~50 (DMSO) | ~100 (DMSO) | <10 (DMSO) |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
Notes:
- The target compound’s logP is intermediate, balancing benzodioxin’s polarity and thiophene’s hydrophobicity.
- Lower solubility compared to 17a may reflect the thiophene’s contribution to lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
